molecular formula C11H12ClN3O B2466222 2-(1-(2-chlorophenyl)-1H-1,2,3-triazol-4-yl)propan-2-ol CAS No. 1596833-71-4

2-(1-(2-chlorophenyl)-1H-1,2,3-triazol-4-yl)propan-2-ol

Cat. No.: B2466222
CAS No.: 1596833-71-4
M. Wt: 237.69
InChI Key: HDLSFNGXCWIKEM-UHFFFAOYSA-N
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Description

2-(1-(2-chlorophenyl)-1H-1,2,3-triazol-4-yl)propan-2-ol is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(2-chlorophenyl)-1H-1,2,3-triazol-4-yl)propan-2-ol typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a reaction between an azide and an alkyne. In this case, 2-chlorophenyl azide reacts with propargyl alcohol under copper-catalyzed conditions to form the triazole ring.

    Hydroxylation: The hydroxyl group is introduced by reacting the triazole intermediate with a suitable hydroxylating agent, such as hydrogen peroxide or a peracid.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include:

    Catalyst Selection: Using efficient catalysts like copper(I) iodide for the cycloaddition reaction.

    Solvent Choice: Selecting appropriate solvents such as dimethyl sulfoxide (DMSO) or acetonitrile to enhance reaction rates.

    Temperature Control: Maintaining optimal temperatures to prevent side reactions and degradation of the product.

Chemical Reactions Analysis

Types of Reactions

2-(1-(2-chlorophenyl)-1H-1,2,3-triazol-4-yl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

    Reduction: The compound can be reduced to form different derivatives, such as converting the triazole ring to a dihydrotriazole using reducing agents like sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of 2-(1-(2-chlorophenyl)-1H-1,2,3-triazol-4-yl)propan-2-one.

    Reduction: Formation of 2-(1-(2-chlorophenyl)-1,2-dihydro-1,2,3-triazol-4-yl)propan-2-ol.

    Substitution: Formation of various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-(1-(2-chlorophenyl)-1H-1,2,3-triazol-4-yl)propan-2-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex triazole derivatives.

    Biology: Investigated for its potential as an antifungal and antibacterial agent due to the triazole ring’s known bioactivity.

    Medicine: Explored for its potential use in developing new pharmaceuticals, particularly antifungal drugs.

    Industry: Utilized in the production of agrochemicals and as a building block for various chemical syntheses.

Mechanism of Action

The mechanism of action of 2-(1-(2-chlorophenyl)-1H-1,2,3-triazol-4-yl)propan-2-ol involves its interaction with biological targets, primarily through the triazole ring. The triazole ring can bind to enzymes and proteins, inhibiting their activity. For example, in antifungal applications, the compound may inhibit the enzyme lanosterol 14α-demethylase, disrupting the synthesis of ergosterol, an essential component of fungal cell membranes.

Comparison with Similar Compounds

Similar Compounds

    2-(1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl)propan-2-ol: Similar structure but with a different position of the chlorine atom on the phenyl ring.

    2-(1-(2-fluorophenyl)-1H-1,2,3-triazol-4-yl)propan-2-ol: Similar structure but with a fluorine atom instead of chlorine.

Uniqueness

2-(1-(2-chlorophenyl)-1H-1,2,3-triazol-4-yl)propan-2-ol is unique due to the specific positioning of the chlorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity

Properties

IUPAC Name

2-[1-(2-chlorophenyl)triazol-4-yl]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3O/c1-11(2,16)10-7-15(14-13-10)9-6-4-3-5-8(9)12/h3-7,16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDLSFNGXCWIKEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CN(N=N1)C2=CC=CC=C2Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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